molecular formula C13H10F2S B7996400 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene

1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7996400
M. Wt: 236.28 g/mol
InChI Key: RHLULVBBHZINOL-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a (4-fluorophenyl)sulfanylmethyl group at position 3. The sulfanylmethyl (–SCH2–) linker connects the central benzene ring to a para-fluorinated phenyl group, imparting unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the dual fluorination and sulfur-based functionalization, which influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

1-fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLULVBBHZINOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves the following steps:

Chemical Reactions Analysis

1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene undergoes several types of chemical reactions:

Common reagents used in these reactions include bases (e.g., K2CO3, NaOH), oxidizing agents (e.g., H2O2, m-CPBA), and various catalysts (e.g., Pd(PPh3)4, CuI).

Mechanism of Action

The mechanism of action for 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene largely depends on its application. In organic synthesis, it acts as a reactive intermediate that can form various bonds and structures. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, potentially affecting enzyme activity or receptor interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Chloro-2-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443331-48-3)
  • Structural Differences : Replaces the 1-fluoro substituent with chlorine and introduces an additional fluorine at position 2.
  • Impact: Chlorine’s stronger electron-withdrawing effect (compared to fluorine) increases the compound’s electrophilicity.
  • Applications : Likely exhibits distinct reactivity in Suzuki-Miyaura couplings due to altered electronic effects.
1-Fluoro-3-[(3-fluorophenyl)sulfanylmethyl]benzene (CAS: 1443340-81-5)
  • Structural Differences : The sulfanylmethyl group is attached to a meta-fluorophenyl (3-fluorophenyl) instead of para-fluorophenyl.
  • Impact : Meta-substitution reduces conjugation with the sulfur atom, leading to weaker electron-withdrawing effects compared to the para-substituted analogue. This may lower thermal stability and alter solubility in polar solvents .
  • Crystallography : Meta-substitution could disrupt symmetric crystal packing observed in para-substituted derivatives, as seen in related fluorophenyl compounds .

Functional Group Variations

1-Fluoro-3-(trifluoromethyl)benzene (CAS: 401-80-9)
  • Structural Differences : Replaces the sulfanylmethyl group with a trifluoromethyl (–CF3) group.
  • Impact : The –CF3 group is a stronger electron-withdrawing group than –SCH2–, significantly increasing the compound’s electronegativity and lipophilicity. This enhances stability against oxidation but reduces nucleophilic substitution reactivity .
(E)-(4-Fluorophenyl){2-[(4-fluorophenyl)sulfonyl]-2-phenylvinyl}sulfane (3ec)
  • Structural Differences : Incorporates a sulfonyl (–SO2–) group instead of sulfanyl (–S–) and includes a vinyl linkage.
  • Impact : The sulfonyl group enhances oxidative stability and hydrogen-bonding capacity, making it more polar than the sulfanylmethyl analogue. The vinyl group introduces rigidity, affecting conformational flexibility .
  • Synthesis : Requires nickel-catalyzed reactions for vinyl-sulfone formation, contrasting with simpler thiol-ene or nucleophilic substitution routes for sulfanylmethyl derivatives .

Physicochemical and Crystallographic Comparisons

Steric and Conformational Effects

  • Nonplanar Distortions: Steric repulsion between the 4-fluorophenyl group and the benzene ring in 1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene may induce nonplanar geometry, similar to metalloporphyrins with bulky meso-substituents .
  • Crystal Packing: Fluorophenyl-substituted compounds often exhibit centrosymmetric dimers via C–H···F or C–H···O interactions. For example, 1,2-bis(4-fluorophenyl)acenaphthene derivatives form dimeric aggregates stabilized by non-classical hydrogen bonds .

Solubility and Reactivity

  • Lipophilicity: The sulfanylmethyl group in the target compound increases polarity compared to –CF3 analogues, improving aqueous solubility. However, dual fluorination reduces solubility relative to non-fluorinated derivatives .
  • Reactivity : The sulfur atom in the sulfanylmethyl group serves as a nucleophilic site for oxidation to sulfoxides or sulfones, enabling diverse functionalization pathways .

Biological Activity

1-Fluoro-3-[(4-fluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a sulfanylmethyl group attached to a benzene ring. Its molecular formula is C13H10F2SC_{13}H_{10}F_2S, with a molecular weight of approximately 236.2788 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The compound's structure enables unique chemical properties, including:

  • Fluorine Substitution : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially improving bioavailability.
  • Sulfanylmethyl Group : This moiety may interact with various biological targets, including enzymes and receptors, influencing their activity.

This compound likely exerts its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function. For instance, studies have shown that similar compounds can inhibit tyrosinase activity, which is crucial in melanin production.
  • Receptor Modulation : It may also interact with various receptors, modulating their signaling pathways and leading to physiological changes.

Inhibitory Effects

Recent studies have reported the inhibitory effects of compounds related to this compound. Below is a summary of IC50 values for related compounds demonstrating their potency as enzyme inhibitors:

Compound NameIC50 (μM)Target Enzyme
Compound 1a2.96 ± 0.34Tyrosinase
Compound 2c1.73 ± 0.15Tyrosinase
Compound 3b4.43 ± 0.20Tyrosinase
Kojic Acid (KA)17.76 ± 0.18Reference

These results indicate that modifications to the sulfanylmethyl group can enhance inhibitory activity against tyrosinase, suggesting that similar modifications in this compound could yield potent derivatives.

Study on Tyrosinase Inhibition

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of sulfanylmethyl derivatives and evaluated their inhibitory effects on tyrosinase. The study highlighted the importance of the fluorinated phenyl group in enhancing enzyme inhibition, with several derivatives showing IC50 values significantly lower than that of the reference compound kojic acid .

Pharmacological Evaluation

Another study focused on the pharmacological evaluation of similar compounds for anti-cancer activity. The findings suggested that compounds with a fluorinated aromatic system exhibited cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications for derivatives of this compound.

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